6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one
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Overview
Description
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a unique combination of aromatic rings and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one typically involves multi-step organic reactions. One common approach is the condensation reaction between a substituted pyrimidine and a thiophene derivative. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the desired product. For example, the use of phosphorus pentasulfide (P4S10) as a sulfurizing agent in the Paal–Knorr reaction is a notable method for synthesizing thiophene derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Mechanism of Action
The mechanism of action of 6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2,3,5-trisubstituted thiophenes and 3-thienyl disulfides share structural similarities and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 4-aminopyrimidine and 5-bromopyrimidine also share the pyrimidine core and have comparable chemical properties.
Uniqueness
6-[2-(4-Chlorophenyl)-5-(thiophen-3-yl)pyrimidin-4(3H)-ylidene]cyclohexa-2,4-dien-1-one is unique due to its specific combination of aromatic and heterocyclic rings, which imparts distinct chemical and biological properties
Properties
CAS No. |
923594-42-7 |
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Molecular Formula |
C20H13ClN2OS |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-[2-(4-chlorophenyl)-5-thiophen-3-ylpyrimidin-4-yl]phenol |
InChI |
InChI=1S/C20H13ClN2OS/c21-15-7-5-13(6-8-15)20-22-11-17(14-9-10-25-12-14)19(23-20)16-3-1-2-4-18(16)24/h1-12,24H |
InChI Key |
BSESRMLXBJPFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=NC=C2C3=CSC=C3)C4=CC=C(C=C4)Cl)O |
Origin of Product |
United States |
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